ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
The compound ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate features a complex heterocyclic scaffold. Its core structure includes:
- A 4,5,6,7-tetrahydrobenzo[b]thiophene ring system, a partially saturated bicyclic framework known for conformational flexibility and pharmacological relevance .
- An ethyl ester group at position 3, which enhances solubility and serves as a common functional handle for further derivatization .
- A thioacetamido linker at position 2, bridging the tetrahydrobenzo[b]thiophene core to a 1-(2,5-dimethylbenzyl)-substituted indole moiety.
Cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, followed by substitution with a thiol-containing indole derivative .
Knoevenagel condensation or Petasis multicomponent reactions to introduce the indole-thioacetamido side chain .
Properties
IUPAC Name |
ethyl 2-[[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O3S2/c1-4-35-30(34)28-23-10-6-8-12-25(23)37-29(28)31-27(33)18-36-26-17-32(24-11-7-5-9-22(24)26)16-21-15-19(2)13-14-20(21)3/h5,7,9,11,13-15,17H,4,6,8,10,12,16,18H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFSCGTXBMUGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Substituent Diversity : The target compound’s indole-thioether side chain distinguishes it from analogs bearing benzamido (), imidazole-thioether (), or piperazine-acetamido () groups. These modifications influence lipophilicity, hydrogen-bonding capacity, and steric bulk.
- Ethyl Ester vs. Carboxamide : Ethyl esters (target compound, ) generally improve membrane permeability compared to carboxamide derivatives (), which may enhance bioavailability .
- The indole moiety in the target compound could confer similar bioactivity due to its structural resemblance to tryptophan-derived metabolites.
Key Observations:
Physicochemical Properties
Key Observations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
